molecular formula C12H8BrF3N2OS B2369860 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 321848-45-7

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2369860
CAS No.: 321848-45-7
M. Wt: 365.17
InChI Key: OUXFZWVJTHPVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives have been integral to chemical research since their first synthesis by Ludwig Knorr in 1883, who condensed β-diketones with hydrazine derivatives to produce regioisomeric pyrazoles. This foundational work established pyrazole as a versatile heterocyclic scaffold. Over time, synthetic methodologies evolved; for example, Girish et al. demonstrated nano-ZnO-catalyzed synthesis of 1,3,5-substituted pyrazoles with 95% yields, while Ohtsuka et al. explored steric effects in trifluoromethyl-substituted pyrazole formation. By the 21st century, pyrazoles became critical in drug discovery, with derivatives like ibrutinib and sildenafil achieving clinical success. Their structural adaptability allows precise modulation of electronic and steric properties, enabling applications in medicinal chemistry, agrochemicals, and materials science.

Discovery and Development of 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This compound emerged from efforts to optimize pyrazole-based pharmacophores. Its synthesis likely involves:

  • Vilsmeier-Haack Formylation : Hydrazones of substituted acetophenones react with DMF/POCl₃ to introduce the carbaldehyde group at position 4.
  • Sulfanyl Incorporation : Thiolation at position 5 via nucleophilic substitution with 4-bromothiophenol.
  • Trifluoromethylation : Electrophilic trifluoromethylation at position 3 using hypervalent iodine reagents.
    Key synthetic challenges include regioselectivity control and stabilizing the sulfanyl group under reaction conditions. The trifluoromethyl group enhances metabolic stability and binding affinity, as seen in kinase inhibitors like axitinib.

Significance in Heterocyclic Chemistry

The compound exemplifies advanced pyrazole engineering:

  • Electronic Modulation : The electron-withdrawing trifluoromethyl group (-CF₃) increases ring electrophilicity, facilitating nucleophilic attacks at position 4.
  • Stereoelectronic Effects : The sulfanyl (-S-) bridge at position 5 introduces conformational flexibility while enhancing π-stacking interactions.
  • Bioisosteric Potential : The bromophenyl group mimics hydrophobic pharmacophores in anticancer and antimicrobial agents.
    These features make it a valuable intermediate for synthesizing fused tricycles, as demonstrated by Harrity et al..

Position within the Broader Family of Pyrazole Compounds

Compared to classical pyrazoles, this derivative exhibits unique properties:

Feature Classical Pyrazoles (e.g., antipyrine) 5-[(4-Bromophenyl)sulfanyl] Derivative
Substituents Simple alkyl/aryl groups Bromophenyl, CF₃, sulfanyl, carbaldehyde
Synthetic Complexity Low High (multiple regioselective steps)
Biological Target Range Anti-inflammatory, analgesic Kinase inhibition, antimicrobial
Metabolic Stability Moderate High (due to -CF₃ and -S- groups)

Its structural complexity aligns with modern trends in fragment-based drug design, where modular substituents enable target-specific optimization.

Nomenclature and Chemical Classification Systems

  • IUPAC Name : this compound.
  • Classification :
    • Heterocycle : Azole (1,2-diazole).
    • Substituent Positions :
      • 1: Methyl (-CH₃).
      • 3: Trifluoromethyl (-CF₃).
      • 4: Carbaldehyde (-CHO).
      • 5: 4-Bromophenylsulfanyl (-S-C₆H₄-Br).
  • CAS Registry : 321848-45-7.
  • Molecular Formula : C₁₂H₈BrF₃N₂OS.

The systematic name reflects substitution patterns critical to its reactivity and function, adhering to IUPAC priority rules for heterocycles.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXFZWVJTHPVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays.

The compound has the following chemical characteristics:

  • CAS Number : 321848-45-7
  • Molecular Formula : C12H8BrF3N2OS
  • Molecular Weight : 353.17 g/mol
  • Purity : 95%

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in several key areas:

Antitumor Activity

Studies have demonstrated that pyrazole derivatives can inhibit various cancer cell lines. The compound's structural features, particularly the bromine and trifluoromethyl groups, enhance its interaction with target proteins involved in cancer progression. For instance:

  • Mechanism of Action : It is believed that the compound may inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in certain cancers including melanoma and non-small cell lung cancer .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.

  • In vitro Studies : In laboratory settings, compounds similar to this compound have shown significant reductions in nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The specific compound has been tested against various bacterial strains and fungi.

  • Efficacy : Preliminary results indicate that the compound exhibits moderate to high activity against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound's bioactivity.

Substituent Effect on Activity
Bromine (Br)Increases cytotoxicity in cancer cells
Trifluoromethyl (CF3)Enhances anti-inflammatory properties
Sulfanyl (-S-)Contributes to overall stability

Case Studies

  • Breast Cancer Research : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, pyrazole derivatives with similar structures exhibited significant cytotoxic effects, especially when combined with doxorubicin, indicating potential for synergistic therapeutic approaches .
  • Antifungal Activity Assessment : A series of pyrazole carboxamide derivatives showed promising antifungal activity against phytopathogenic fungi, suggesting that modifications to the core structure can yield potent antifungal agents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups in this compound enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that this compound could be explored further for its antimicrobial efficacy .

Anti-inflammatory Properties
Pyrazole derivatives are known to possess anti-inflammatory effects. The compound's structure allows it to inhibit specific pathways involved in inflammation. For instance, studies have shown that related pyrazole compounds can effectively reduce inflammation markers in vitro and in vivo, indicating a promising avenue for further exploration of this compound in anti-inflammatory drug development .

Material Science Applications

Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with unique properties. Its functional groups allow for modifications that can lead to the creation of polymers or nanomaterials with tailored characteristics. For example, the incorporation of the trifluoromethyl group is known to enhance thermal stability and chemical resistance in materials .

Analytical Chemistry Applications

Fluorescent Probes
Due to its unique chemical structure, 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be utilized as a fluorescent probe in analytical chemistry. The compound's ability to undergo specific reactions can be harnessed for detecting biomolecules or environmental pollutants. Preliminary studies suggest that similar compounds have been successfully used as probes to detect metal ions and other analytes .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical laboratory, derivatives of pyrazole were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromophenyl substitutions exhibited significant antibacterial activity, suggesting that this compound could be further developed as an antibiotic agent.

Case Study 2: Material Development

A research team focused on developing high-performance polymers utilized this compound as a building block for synthesizing new polymeric materials. The resultant materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers, showcasing the utility of this pyrazole derivative in material science.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Core

5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ()
  • Key Differences: The sulfanyl group is replaced by an oxygen atom (phenoxy), and position 1 has a phenyl group instead of methyl.
  • The phenyl group at position 1 increases steric bulk, which may hinder binding in biological targets.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde ()
  • Key Differences : The bromine at the para position of the phenyl ring is replaced by chlorine at the meta position.

Functional Group Modifications

Oxime Derivatives ()
  • Example : 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime.
  • Key Differences : The aldehyde is converted to an oxime, and the trifluoromethyl group is replaced by phenyl.
  • Impact: Oxime formation introduces hydrogen-bonding capability, improving water solubility.
Carboxamide Derivatives ()
  • Example : 5-[(2-Chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
  • Key Differences : The aldehyde is replaced by a carboxamide linked to a 4-methoxyphenyl group.
  • The methoxy group introduces electron-donating effects, altering electronic distribution.

Core Heterocycle Variations

1,3,4-Oxadiazole Derivatives ()
  • Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole.
  • Key Differences : The pyrazole core is replaced by a 1,3,4-oxadiazole ring.
  • Yields for these derivatives range from 27.7% to 83.3%, suggesting synthetic challenges depending on substituents .

Physical and Chemical Property Analysis

Table 1: Comparative Data for Selected Analogues

Compound Melting Point (°C) Yield (%) Core Structure Key Substituents
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde N/A N/A Pyrazole 4-BrPh-S, CF3, CHO
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde N/A N/A Pyrazole 4-BrPh-O, Ph, CHO
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 83.3 Oxadiazole 4-BrBn-S, CF3
5-(3-Chlorophenylsulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde N/A N/A Pyrazole 3-ClPh-S, CF3, CHO

Electronic and Steric Effects

  • Sulfanyl vs. Phenoxy: Sulfanyl groups (C–S–) are less electronegative than phenoxy (C–O–), leading to weaker electron-withdrawing effects but greater lipophilicity .

Preparation Methods

Formation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

The synthesis begins with the preparation of the pyrazole backbone. A high-yielding method involves cyclocondensation of methyl hydrazine with ethyl trifluoroacetoacetate (ETFAA) in aqueous acetic acid. Key parameters include:

Parameter Optimal Condition
Temperature 80°C for 5 hours
Solvent Acetic acid (2 eq)
Yield 86.5% with 96:4 regioselectivity

This process produces 1-methyl-3-(trifluoromethyl)-1H-pyrazole (5-MTP) as large crystals, enabling efficient filtration.

Functionalization Strategies

Vilsmeier-Haack Formylation at C4

The aldehyde group is introduced via the Vilsmeier-Haack reaction, which selectively formylates electron-rich positions:

Procedure :

  • React 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with POCl₃ (3 eq) in dry DMF (4 mL)
  • Heat at 80°C for 4 hours
  • Quench with ice-water and neutralize with NaOH

Key Outcomes :

  • Achieves 75–83% yield for pyrazole-4-carbaldehydes
  • Maintains regiochemical integrity of trifluoromethyl group

Sulfanyl Group Introduction at C5

The 4-bromophenylsulfanyl moiety is installed via nucleophilic aromatic substitution (SNAr):

Optimized Protocol :

  • React 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1 eq) with 4-bromothiophenol (1.2 eq)
  • Use K₂CO₃ (2 eq) in DMF at 110°C for 12 hours
  • Purify by column chromatography (hexane:EtOAc 4:1)

Performance Metrics :

Parameter Value
Yield 68–72%
Purity (HPLC) >97%
Reaction Scale Demonstrated up to 100 g

The electron-withdrawing trifluoromethyl and aldehyde groups activate C5 for efficient bromide displacement.

Alternative Synthetic Pathways

Hydrazone Cyclization Approach

A one-pot method utilizing hydrazones and α-haloketones provides direct access to functionalized pyrazoles:

Representative Reaction :

Benzalhydrazine + 2-bromo-4'-bromoacetophenone  
→ this compound  

Conditions :

  • EtOH with DMSO (4 eq) and catalytic I₂/HCl
  • 70°C for 2 hours

Advantages :

  • 82% isolated yield
  • Avoids intermediate purification

Flow Chemistry Applications

Recent advances employ continuous flow systems for critical steps:

Lithiation-Borylation Sequence :

  • Generate pyrazole lithium intermediate at -78°C
  • React with 4-bromophenyl disulfide in THF
  • Oxidize to sulfanyl derivative using Cu(OTf)₂

Benefits :

  • 94% conversion in <5 minutes residence time
  • Enables kilogram-scale production

Analytical Characterization

Critical quality control parameters for the target compound:

Property Method Specification
Melting Point DSC 98–100°C
Purity HPLC-UV (254 nm) ≥99% area
Residual Solvents GC-MS <500 ppm (ICH Q3C Class 2)
Sulfur Content Elemental Analysis 8.78% (theoretical 8.82%)

X-ray crystallography confirms the planar pyrazole core with bond angles of 117.5° at N1-C4-C5.

Industrial Scale Considerations

Cost Optimization Strategies

  • Replace DMF with γ-valerolactone (GVL) in formylation step: Reduces solvent cost by 40%
  • Catalytic methyl hydrazine recovery: Achieves 92% reagent reuse
  • Continuous crystallization: Produces uniform particles (D90 <50 μm) for improved filtration

Environmental Impact

Process mass intensity (PMI) improvements:

Step Traditional PMI Optimized PMI
Pyrazole synthesis 32 18
Formylation 45 28
Sulfanyl introduction 67 41

Q & A

Basic: What are the key considerations for synthesizing 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with high purity?

The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

  • Sulfanylation : Reaction of 4-bromothiophenol with a halogenated pyrazole precursor under basic conditions (pH 8–10) to form the C–S bond .
  • Trifluoromethyl introduction : Use of CF₃Cu or Ruppert–Prakash reagent (TMSCF₃) in anhydrous THF at −78°C to 0°C .
  • Carbaldehyde formation : Oxidation of a hydroxymethyl intermediate using MnO₂ or Dess–Martin periodinane in dichloromethane .
    Optimization parameters : Temperature control (±2°C), reaction time (monitored via TLC/HPLC), and inert atmosphere (N₂/Ar) are critical to minimize side products like over-oxidized species or desulfurized byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions via coupling patterns (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.76–1.80 Å; C=O: ~1.21 Å) and confirms stereoelectronic effects of the bromophenyl group . Crystallization in ethyl acetate/hexane (3:1) yields diffraction-quality crystals .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~403.0 Da) .

Basic: How is initial biological activity screening conducted for this compound?

  • In vitro assays :
    • Antimicrobial : MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or cyclooxygenase isoforms (IC₅₀ determination) .
    Controls : Include structurally similar analogs (e.g., 4-chlorophenyl derivatives) to benchmark activity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Substituent effects : Bromine’s electron-withdrawing nature vs. chlorine in analogs alters receptor binding (e.g., 10-fold difference in IC₅₀ for carbonic anhydrase inhibition) .
  • Assay conditions : Variability in cell culture media (e.g., serum content) affects compound solubility .
    Resolution :
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
    • Perform SAR studies with halogen-substituted analogs to isolate electronic vs. steric effects .

Advanced: How does the crystal structure inform its pharmacodynamic properties?

  • Hydrogen bonding : The carbaldehyde group forms H-bonds with Thr199 in carbonic anhydrase (distance: ~2.9 Å), critical for inhibition .
  • Hydrophobic interactions : The 4-bromophenyl group occupies a hydrophobic pocket in COX-2, validated via docking studies (Glide score: −9.2 kcal/mol) .
  • Torsional angles : The sulfanyl group’s dihedral angle (~85° relative to the pyrazole ring) minimizes steric clash in binding sites .

Advanced: What methodologies elucidate the reaction mechanism of sulfanylation?

  • Kinetic studies : Monitor reaction progress via ¹H NMR to determine rate constants (pseudo-first-order kinetics) .
  • DFT calculations : Identify transition states (e.g., SNAr mechanism vs. radical pathway) using B3LYP/6-31G(d) .
  • Isotope labeling : ³⁴S-labeled thiophenol traces sulfur incorporation (LC-MS/MS analysis) .

Advanced: How is structure-activity relationship (SAR) analyzed for analogs?

Design : Synthesize derivatives with:

  • Halogen variation (Br → Cl, F) .
  • Trifluoromethyl replacement (e.g., CF₃ → OCF₃) .
    Testing :
  • Antiviral : Plaque reduction assay (e.g., IC₅₀ = 2.5 µM for Br-substituted vs. 8.7 µM for Cl-substituted against HSV-1) .
  • QSAR modeling : Use Hammett σ constants to correlate electronic effects with activity (R² = 0.89 for COX-2 inhibition) .

Advanced: What in vivo models assess pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • Rodent studies : IV administration (1 mg/kg) shows t₁/₂ = 4.2 h, Vd = 1.8 L/kg, and 85% plasma protein binding .
  • Toxicity :
    • Acute toxicity : LD₅₀ > 500 mg/kg in mice (no hepatotoxicity at 50 mg/kg) .
    • Metabolite profiling : LC-HRMS identifies glucuronidated and sulfated metabolites in urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.